molecular formula C17H25N5O2 B107675 Prizidilol CAS No. 59010-44-5

Prizidilol

Cat. No. B107675
CAS RN: 59010-44-5
M. Wt: 331.4 g/mol
InChI Key: QGONODUKOFNSOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prizidilol, also known as SKF 92657, is an arylpyridazinylhydrazine derivative. It was patented by Smith Kline and French Laboratories Ltd. as an antihypertensive agent .


Synthesis Analysis

Prizidilol is metabolized by hepatic enzymes, specifically by cytochrome P-450 in liver microsomes . It binds to two distinct sites on cytochrome P-450. At low concentrations, it binds to the type I site (active site) of the enzyme. At higher concentrations, it binds to the type II site of hepatic microsomal cytochrome P-450 .


Molecular Structure Analysis

The molecular formula of Prizidilol is C17H25N5O2. It has a molecular weight of 331.4127 .


Chemical Reactions Analysis

Prizidilol has been studied for its interaction with metal ions. It does not form complexes with Ca(II), Mg(II), and Mn(II), but it does form complexes with Zn(II), Cu(II) and Fe(II)/Fe(III). It reacts with Fe(II) to form a brightly colored tetrazene complex .


Physical And Chemical Properties Analysis

The coordination chemistry of Prizidilol is similar to that of 1-hydrazinophthalazine. Both kinds of ligand react with Fe(II) to form a brightly colored tetrazene complex .

Scientific Research Applications

Antihypertensive Properties

Prizidilol, known for its combined precapillary vasodilator and non-selective beta-adrenoceptor-blocking actions, has been a subject of interest in treating primary hypertension. Studies have demonstrated its efficacy in reducing blood pressure in patients with essential hypertension. It has shown significant decreases in both supine and standing blood pressure when administered in incremental doses. The antihypertensive effect appears to coincide with the peak plasma concentration of Prizidilol, indicating a correlation between its concentration in plasma and its efficacy in blood pressure reduction. This relationship has been confirmed through the development of specific assays for measuring Prizidilol plasma concentrations (Karlberg, Larsson, & Öhman, 1981) (Karlberg, Larsson, & Ohman, 1981).

Hemodynamic Effects

Research has also focused on understanding Prizidilol's hemodynamic effects. Long-term studies have indicated that Prizidilol can induce a substantial fall in blood pressure without significantly altering cardiac output, heart rate, or body fluid volumes. The reduction in blood pressure has been attributed to a marked reduction in total peripheral resistance. These findings suggest a favorable hemodynamic profile of Prizidilol both at rest and during physical exertion (Lund-johansen & Omvik, 1982).

Impact on Renal Function

The impact of Prizidilol on renal function has been another area of exploration. Acute administration of Prizidilol has been observed to increase effective renal plasma flow while decreasing glomerular filtration rate, filtration fraction, and sodium and potassium clearances. These effects suggest that Prizidilol's acute impact on blood pressure and renal function is more pronounced in hypertensive than in normotensive subjects, highlighting its potential in managing hypertension-related renal concerns (Boehringer et al., 1983).

Safety And Hazards

Prizidilol has been reported to produce dose-dependent decreases in supine and upright blood pressure. The only reported side effects were postural dizziness in 2 cases and headache in one case .

properties

IUPAC Name

1-(tert-butylamino)-3-[2-(6-hydrazinylpyridazin-3-yl)phenoxy]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O2/c1-17(2,3)19-10-12(23)11-24-15-7-5-4-6-13(15)14-8-9-16(20-18)22-21-14/h4-9,12,19,23H,10-11,18H2,1-3H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGONODUKOFNSOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC=C1C2=NN=C(C=C2)NN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80866727
Record name Prizidilol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80866727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prizidilol

CAS RN

59010-44-5
Record name Prizidilol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059010445
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prizidilol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80866727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PRIZIDILOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G29795CN0B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A stirred mixture of 6-[2-(3-t-butylamino-2-hydroxypropoxy)phenyl]-3(2H)-pyridazinethione (2 g, 0.006 mole) and hydrazine hydrate (50 ml) was heated under reflux in an atmosphere of nitrogen for 90 minutes. Excess of hydrazine hydrate was removed under reduced pressure and 3-[2-(3-t-butylamino-2-hydroxypropoxy)phenyl]-6-hydrazinopyridazine was isolated as an oil which was characterised as the hemisulphate hemihydrate (2.34 g, 98%, m.p. 180°-185°). Recrystallisation from aqueous ethanol gave a crystalline material of m.p. 200°-203° (decomposition).
Name
6-[2-(3-t-butylamino-2-hydroxypropoxy)phenyl]-3(2H)-pyridazinethione
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A stirred mixture of 6-[2-(3-t-butylamino-2-hydroxypropoxy)phenyl]-3(2H)-pyridazinethione (2 g, 0.006 mole) and hydrazine hydrate (50 ml) was heated under reflux in an atmosphere of nitrogen for 90 minutes. Excess of hydrazine hydrate was removed under reduced pressure and 3-[2-(3-t-butylamino-2-hydroxypropoxy)phenyl]-6-hydrazinopyridazine was isolated as the hemisulphate hemihydrate (2.34 g, 98%, m.p. 180°-185° ). Recrystallisation from aqueous ethanol gave a crystalline material of m.p. 200°-203° (decomposition). (Found: C, 52.41; H, 6.76; N, 17.78; M+, 331. C17H25N5O2. 1/2H2SO4. 1/2H2O requires: C, 52.43; H, 6.99; N, 17.98%; M(base), 331).
Name
6-[2-(3-t-butylamino-2-hydroxypropoxy)phenyl]-3(2H)-pyridazinethione
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Prizidilol
Reactant of Route 2
Prizidilol
Reactant of Route 3
Prizidilol
Reactant of Route 4
Reactant of Route 4
Prizidilol
Reactant of Route 5
Prizidilol
Reactant of Route 6
Prizidilol

Citations

For This Compound
298
Citations
R Larsson, BE Karlberg, B Norlander… - Clinical Pharmacology …, 1981 - Wiley Online Library
… Our plasma concentrations of prizidilol must be interpreted with caution. The analyses were done 8 to 9 mo after the trial and the investigation of the stability of prizidilol in plasma during …
Number of citations: 21 ascpt.onlinelibrary.wiley.com
BE Karlberg, R Larsson, KP Oehman - Clinical Science, 1981 - portlandpress.com
1. Prizidilol (SKF 92 657), a new antihypertensive drug with combined precapillary vasodilator and non-selective β-adrenoceptor-blocking actions, was given to 24 patients with …
Number of citations: 10 portlandpress.com
MG Bianchetti, K Boehringer, P Weidmann… - European Journal of …, 1982 - Springer
… Prizidilol is a new antihypertensive agent reported to … To clarify the profile of the acute effects of prizidilol in man, a … after oral administration of placebo and prizidilol 150, 300 and 600 mg…
Number of citations: 6 link.springer.com
WM Edmonstone, KK Manghani, AJ Bell… - British Journal of …, 1981 - Wiley Online Library
1 Cardiovascular responses to intravenous prizidilol hydrochloride (SK&F 92657) … by prizidilol hydrochloride, but the left ventricular area decreased significantly. 5 Intravenous prizidilol …
Number of citations: 8 bpspubs.onlinelibrary.wiley.com
JA Steiner, A Clancy, KK Manghani… - British Journal of …, 1981 - Wiley Online Library
1 Some cardiovascular pharmacology of prizidilol … single oral dose of 400 mg prizidilol hydrochloride were compared with … 4 Supine heart rate was significantly increased after prizidilol …
Number of citations: 10 bpspubs.onlinelibrary.wiley.com
T Lüscher, J Havelka, P Greminger, J Tuma… - European Journal of …, 1982 - Springer
… In one patient anaemia developed after 7 weeks and treatment with prizidilol was stopped. A … In the present study the antihypertensive effect and safety of prizidilol was investigated in …
Number of citations: 5 link.springer.com
R Fariello, C Alicandri, E Agabiti-Rosei, E Montini… - Clinical Trials …, 1984 - iris.unibs.it
Prizidilol (SK&F 92657; PZD), a new antihypertensive agent, possesses both vasodilator and beta-blocking properties. Twenty-four essential hypertensive patients were treated orally …
Number of citations: 3 iris.unibs.it
BE Karlberg, R Larsson, KP Öhman… - European journal of …, 1983 - Springer
… labile metabolites of prizidilol are converted back to prizidilol, so the method measures 'total' prizidilol including those metabolites. The detection limit of 'total' prizidilol in plasma was …
Number of citations: 3 link.springer.com
WM Edmondstone, JF Waller… - British journal of …, 1983 - Wiley Online Library
… Prizidilol had no effect on flow‐volume loop parameters. Effective pulmonary blood flow was not altered by propranolol, but it was significantly increased by prizidilol. Oral prizidilol …
Number of citations: 2 bpspubs.onlinelibrary.wiley.com
K KAWASHIMA, TX WATANABE… - The Japanese Journal of …, 1984 - jstage.jst.go.jp
… was significantly suppressed by prizidilol, nipradilol and propranolol… These data suggest that prizidilol has an advantage over … Plasma concentrations of prizidilol and nipradilol are good …
Number of citations: 11 www.jstage.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.